molecular formula C25H25ClN2O2 B11489879 2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B11489879
M. Wt: 420.9 g/mol
InChI Key: WRGOOLYXKUDTFC-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that features an adamantyl group, a chlorophenyl group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps. One common approach is the adamantylation of phenol derivatives using adamantanols catalyzed by ion-exchange sulfonic acid resin in acetic acid . This method is advantageous due to its waste-free process and the recyclability of the resin catalyst.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yields and purity. The use of recyclable catalysts and minimizing waste are crucial factors in industrial settings to make the process economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced using appropriate reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone derivatives, while substitution reactions can lead to various substituted benzoxazole compounds .

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with molecular targets and pathways. The adamantyl group enhances the nucleophilic character of the compound, allowing it to participate in various chemical reactions. The benzoxazole moiety can interact with biological targets, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to its combination of an adamantyl group, a chlorophenyl group, and a benzoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C25H25ClN2O2/c26-19-3-1-2-18(9-19)24-28-21-10-20(4-5-22(21)30-24)27-23(29)14-25-11-15-6-16(12-25)8-17(7-15)13-25/h1-5,9-10,15-17H,6-8,11-14H2,(H,27,29)

InChI Key

WRGOOLYXKUDTFC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)Cl

Origin of Product

United States

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